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Compound of Interest

Compound Name: 4-Benzylmorpholine-2-carbonitrile

Cat. No.: B143773 Get Quote

Introduction

4-Benzylmorpholine-2-carbonitrile is a heterocyclic compound featuring a morpholine ring, a

versatile scaffold in medicinal chemistry. The morpholine moiety is present in numerous

approved drugs and is recognized for its favorable physicochemical properties, which can

enhance aqueous solubility and metabolic stability of drug candidates. While 4-
Benzylmorpholine-2-carbonitrile itself is not known for direct biological activity, it serves as a

crucial and strategically important intermediate in the synthesis of more complex and potent

bioactive molecules. Its primary application lies in the development of agents targeting the

central nervous system (CNS), particularly as a precursor for dual serotonin-norepinephrine

reuptake inhibitors (SNRIs).

Application as a Key Synthetic Intermediate for SNRIs

4-Benzylmorpholine-2-carbonitrile is a valuable building block for the synthesis of

benzylmorpholine derivatives that exhibit potent inhibitory activity against both the serotonin

transporter (SERT) and the norepinephrine transporter (NET). These dual-acting inhibitors are

a significant class of antidepressants and are also used to treat other neurological conditions

such as anxiety disorders and neuropathic pain. The carbonitrile group at the 2-position of the

morpholine ring is a key functional handle that allows for further chemical transformations, such

as the introduction of aryl groups via Grignard reactions, to generate the core structure of these
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bioactive compounds. The benzyl group on the nitrogen atom is also a common feature in this

class of inhibitors.

Quantitative Data: In Vitro Activity of
Benzylmorpholine-Derived SNRIs
The following table summarizes the in vitro biological activity of various (S,S)-2-[(phenoxy)

(phenyl)methyl]morpholine derivatives, which are synthesized from precursors structurally

related to 4-benzylmorpholine-2-carbonitrile. The data highlights the potency of these

compounds as inhibitors of human serotonin (hSERT) and norepinephrine (hNET) reuptake.

Compound ID
Substitution
(Phenoxy Ring)

hSERT IC50 (nM) hNET IC50 (nM)

5a Unsubstituted 1.3 10

8 2-Fluoro 0.6 1.8

9 3-Fluoro 1.1 13

10 4-Fluoro 1.1 12

11 2-Chloro 0.7 1.4

12 3-Chloro 1.7 23

13 4-Chloro 1.8 16

14 2-Methyl 1.5 1.4

15 3-Methyl 2.2 21

16 4-Methyl 2.1 12

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2008, 18(8), 2562-6.[1]

Experimental Protocols
Protocol 1: Synthesis of 4-Benzylmorpholine-2-
carbonitrile
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This protocol describes a general method for the synthesis of 4-benzylmorpholine-2-
carbonitrile from 4-benzylmorpholine-2-carbaldehyde.[2]

Materials:

4-benzylmorpholine-2-carbaldehyde

Anhydrous formic acid

Hydroxylamine hydrochloride

Saturated saline solution

Water

Silica gel for column chromatography

Appropriate organic solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Reaction flask with reflux condenser and magnetic stirrer

Heating mantle

Filtration apparatus

Rotary evaporator

Procedure:

To a reaction flask, add 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, and

hydroxylamine hydrochloride.

Stir the mixture and heat to reflux for 1 hour.

After 1 hour, cool the reaction mixture to room temperature.

Add a saturated saline solution to the flask and stir thoroughly.

Collect the resulting solid by filtration and wash the filter cake with water.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b143773?utm_src=pdf-body
https://www.benchchem.com/product/b143773?utm_src=pdf-body
https://wap.guidechem.com/question/what-is-the-synthesis-method-o-id125894.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the solid product.

Purify the crude product by silica gel column chromatography to obtain pure 4-
benzylmorpholine-2-carbonitrile.

Protocol 1: Synthesis Workflow

Start Materials:
4-benzylmorpholine-2-carbaldehyde,

anhydrous formic acid,
hydroxylamine hydrochloride

Reaction:
Stir and heat at reflux for 1 hour

1. Add to flask

Workup:
Cool to RT, add saturated saline,

filter, and wash with water

2. Cool and quench

Purification:
Dry the solid and purify by

silica gel column chromatography

3. Isolate crude product

Final Product:
4-Benzylmorpholine-2-carbonitrile

4. Obtain pure product

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b143773?utm_src=pdf-body
https://www.benchchem.com/product/b143773?utm_src=pdf-body
https://www.benchchem.com/product/b143773?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Synthetic workflow for 4-Benzylmorpholine-2-carbonitrile.

Protocol 2: Synthesis of (4-Benzyl-morpholin-2-yl)-
phenyl-methanone
This protocol describes the use of 4-benzylmorpholine-2-carbonitrile as a key intermediate in

the synthesis of a downstream product, as adapted from a patented large-scale synthesis.[3]

Materials:

4-Benzylmorpholine-2-carbonitrile

Toluene

Phenylmagnesium chloride (25 wt. % solution in THF)

Reaction vessel with cooling capabilities and mechanical stirrer

Nitrogen atmosphere supply

Procedure:

In a suitable reaction vessel, create a solution of 4-Benzylmorpholine-2-carbonitrile (1.0

molar equivalent) in toluene.

Cool the solution to 0°C under a nitrogen atmosphere.

Slowly add phenylmagnesium chloride (1.36 molar equivalents) to the reaction mixture over

a period of approximately 3.5 hours, ensuring the internal temperature is maintained

between -3°C and 7°C.

After the addition is complete, continue to stir the reaction mixture at approximately 0°C for

an additional 2 hours.

Upon completion, the reaction can be quenched and worked up using standard procedures

(e.g., addition of aqueous acid, extraction, and purification) to yield the desired ketone

product, (4-Benzyl-morpholin-2-yl)-phenyl-methanone, which can be further reduced to form

the core of SNRI compounds.
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Protocol 2: Grignard Reaction Workflow

Start Materials:
4-Benzylmorpholine-2-carbonitrile

in Toluene

Reaction:
Cool to 0°C, slowly add Grignard reagent.

Maintain temp between -3°C and 7°C.
Stir for 2 hours post-addition.

Phenylmagnesium chloride
in THF

Add slowly

Further Processing:
Quench, workup, and purify to yield

(4-Benzyl-morpholin-2-yl)-phenyl-methanone

SNRI Scaffold Precursor

Click to download full resolution via product page

Caption: Workflow for utilizing 4-Benzylmorpholine-2-carbonitrile.

Mechanism of Action of Downstream SNRI Products
The benzylmorpholine derivatives synthesized using 4-benzylmorpholine-2-carbonitrile as a

starting material act by inhibiting the reuptake of serotonin and norepinephrine from the

synaptic cleft back into the presynaptic neuron.[4] This action increases the concentration of

these neurotransmitters in the synapse, enhancing neurotransmission. This modulation of

serotonergic and noradrenergic pathways is the key mechanism behind their therapeutic

effects in treating depression and other CNS disorders.
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Mechanism of Action: SNRI
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Caption: Dual inhibition of SERT and NET by SNRI derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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